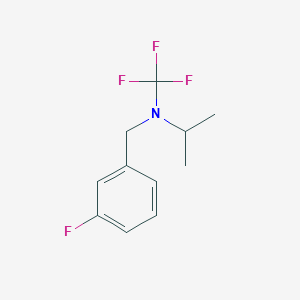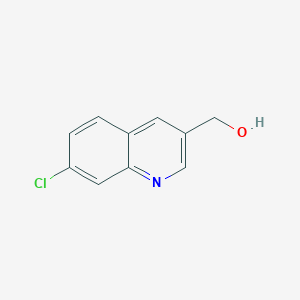
1-Ethyl-4-(prop-2-en-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(prop-2-en-1-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features an ethyl group and a prop-2-en-1-yl group attached to the piperazine ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(prop-2-en-1-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-ethylpiperazine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-ethylpiperazine in an appropriate solvent such as dichloromethane.
- Add a base, such as potassium carbonate, to the solution.
- Slowly add allyl bromide to the mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-(prop-2-en-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(prop-2-en-1-yl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethylpiperazine: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
4-Allylpiperazine: Contains an allyl group but lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-4-(prop-2-en-1-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Uniqueness
1-Ethyl-4-(prop-2-en-1-yl)piperazine is unique due to the presence of both ethyl and prop-2-en-1-yl groups, providing a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
91086-12-3 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-ethyl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-3-5-11-8-6-10(4-2)7-9-11/h3H,1,4-9H2,2H3 |
Clave InChI |
XWXCDNMCZSATHC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















